molecular formula C36H60O2 B000602 Vitamin A palmitate CAS No. 79-81-2

Vitamin A palmitate

Cat. No.: B000602
CAS No.: 79-81-2
M. Wt: 524.9 g/mol
InChI Key: VYGQUTWHTHXGQB-FFHKNEKCSA-N
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Mechanism of Action

Target of Action

Vitamin A palmitate, also known as retinyl palmitate, primarily targets Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . These receptors play a crucial role in the metabolic functioning of the retina, the growth and differentiation of epithelial tissue, the growth of bone, reproduction, and the immune response .

Mode of Action

This compound interacts with its targets, the RARs and RXRs, as an agonist . It is converted in the retina to the 11-cis-isomer of retinaldehyde or 11-cis-retinal, which functions in the retina in the transduction of light into the neural signals necessary for vision . All-trans-retinoic acid, another active form of Vitamin A, binds to RARs, which heterodimerize with RXRs . These heterodimers function as transcription factors, binding RAR-responsive elements in promoters of different genes .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the metabolic functioning of the retina, where it plays an essential role in vision . It also impacts the growth and differentiation of epithelial tissue, bone growth, reproduction, and the immune response . This compound is metabolized into active compounds such as 11-cis-retinal, important for vision, and all-trans-retinoic acid, the primary mediator of the biological actions of vitamin A .

Pharmacokinetics

This compound is fat-soluble and remains stored in the body’s fatty tissues . This property impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and its bioavailability. It is absorbed in the proximal small intestine with the help of dietary fat . Due to its fat-soluble nature, it can build up to high levels, causing toxicity and liver disease, especially from supplement use .

Result of Action

The action of this compound results in various molecular and cellular effects. It accelerates skin metabolism, promotes cell proliferation, and stimulates collagen production . It also plays a role in vision, immune system health, and reproductive health . Overconsumption can lead to toxicity and liver disease .

Action Environment

Environmental factors such as light, temperature, oxygen, pH, and humidity can influence the action, efficacy, and stability of this compound . These factors can reduce the properties/bioactivity of this compound, which should be considered in the formulation and storage of food products containing this vitamin .

Biochemical Analysis

Biochemical Properties

Vitamin A palmitate interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolic functioning of the retina, the growth and differentiation of epithelial tissue, bone growth, reproduction, and immune response . It is also known to stimulate the growth of collagen and elastic proteins, enhancing skin elasticity and promoting skin renewal .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell sensitivity to hormones and hormone-like factors and secretory proteins . It also plays a role in the regulation of gene expression and cellular metabolism . For instance, it has been shown to increase the thickness of the epidermis and dermis, stimulate collagen and elastic protein growth, and enhance skin elasticity .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is metabolized into retinoic acid, which controls genomic expression by acting as a ligand for nuclear receptors . It also plays a role in the visual cycle, where it is isomerized to 11-cis-retinal .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown to effectively protect the ocular surface and aqueous supplementation during general anesthesia . It is also known to be sensitive to air, heat, light, and humidity, and its stability can be affected by these factors .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While it is crucial for normal growth and development, excessive intake can lead to toxicity and liver disease . In swine, it has been shown to increase resistance to infectious diseases and keep the skin and mucous membranes healthy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily stored in hepatic stellate cells (HSCs) in lipid droplets, and white adipose tissue (WAT) is considered a site for its storage and metabolism . It is also involved in the regulation of lipid metabolism, influencing the expression of key transcription factors like PPAR-γ and RXR .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is fat-soluble and remains stored in the body’s fatty tissues . It is efficiently absorbed in humans, with absorption rates of 70-90% reported in children .

Subcellular Localization

This compound is primarily located in hepatic stellate cells (HSCs) in lipid droplets . It is also found in the cytoplasmic membrane via the Sec or Tat secretion machineries . Its activity or function can be affected by its subcellular localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitamin A Palmitate is synthesized through the esterification of retinol with palmitic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound often involves micro- and nano-encapsulation techniques to improve its stability and bioavailability. Methods such as microfluidization, spray drying, and centrifugal extrusion are commonly used . These techniques help in protecting the compound from oxidation and degradation, ensuring a longer shelf life and better efficacy in various applications .

Properties

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGQUTWHTHXGQB-FFHKNEKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021241
Record name Retinol palmitate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Retinyl palmitate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

79-81-2
Record name Retinol palmitate
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Record name Vitamin A palmitate
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Record name retinyl palmitate
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Record name Retinol, hexadecanoate
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Record name Retinol palmitate
Source EPA DSSTox
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Record name Retinyl palmitate
Source European Chemicals Agency (ECHA)
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Record name VITAMIN A PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1K0N0VVC
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Record name Retinyl palmitate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

28.5 °C
Record name Retinyl palmitate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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